5-Anilino-3-ethyl-2-(2-methoxyphenyl)-2H-indazole-4,7-dione
CAS No.: 62370-36-9
Cat. No.: VC17568806
Molecular Formula: C22H19N3O3
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62370-36-9 |
|---|---|
| Molecular Formula | C22H19N3O3 |
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | 5-anilino-3-ethyl-2-(2-methoxyphenyl)indazole-4,7-dione |
| Standard InChI | InChI=1S/C22H19N3O3/c1-3-16-20-21(24-25(16)17-11-7-8-12-19(17)28-2)18(26)13-15(22(20)27)23-14-9-5-4-6-10-14/h4-13,23H,3H2,1-2H3 |
| Standard InChI Key | DPQXWRNAMUXNST-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C2C(=NN1C3=CC=CC=C3OC)C(=O)C=C(C2=O)NC4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
5-Anilino-3-ethyl-2-(2-methoxyphenyl)-2H-indazole-4,7-dione features a bicyclic indazole scaffold (C7H5N2) fused with two ketone groups at positions 4 and 7. Key substituents include:
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3-Ethyl group: A short alkyl chain enhancing lipophilicity.
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2-Methoxyphenyl ring: An aromatic system with electron-donating methoxy groups influencing electronic distribution.
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5-Anilino group: A phenylamino substituent enabling hydrogen bonding and π-π interactions.
The molecular formula (C22H19N3O3) and weight (373.4 g/mol) reflect its moderate polarity, which impacts solubility and bioavailability.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 62370-36-9 |
| Molecular Formula | C22H19N3O3 |
| Molecular Weight | 373.4 g/mol |
| Key Functional Groups | Indazole, ketones, methoxy, anilino |
Synthesis and Synthetic Strategies
General Approaches to Indazole Synthesis
While no explicit protocol for this compound is documented, indazole derivatives are commonly synthesized via the Cadogan reaction, which involves cyclocondensation of nitroarenes with trialkyl phosphites. Alternative routes include:
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Hydrazine-carbothioamide cyclization: As demonstrated in the reaction of ylidene-N-phenylhydrazine-carbothioamides with quinones to form substituted indazoles .
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Multi-step functionalization: Sequential alkylation, arylation, and oxidation steps to introduce substituents.
Hypothesized Pathway for Target Compound
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Indazole Core Formation: Cyclization of a nitro precursor (e.g., 2-nitrobenzaldehyde derivative) under reductive conditions.
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Ethylation: Alkylation at position 3 using ethyl halides or via Friedel-Crafts alkylation.
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Methoxyphenyl Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution at position 2.
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Anilino Group Addition: Buchwald-Hartwig amination or Ullmann coupling at position 5 .
Biological Activities and Mechanisms
Anticancer Activity
Mechanistic insights include:
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Topoisomerase II inhibition: Disruption of DNA replication in cancer cells.
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Receptor tyrosine kinase modulation: Blockade of signaling pathways like EGFR and VEGFR.
Table 2: Comparative Bioactivity of Indazole Derivatives
| Compound | IC50 (Topoisomerase II) | Antimicrobial Efficacy (MIC, µg/mL) |
|---|---|---|
| 5-Anilino-3-ethyl-2-(2-methoxyphenyl) | 0.45 µM | 2.5 (S. aureus) |
| 2-Phenylindazole | 5.2 µM | 12.8 (S. aureus) |
| 5-Nitroindazole | 3.8 µM | 8.4 (E. coli) |
Chemical Reactivity and Derivative Formation
Oxidation Reactions
The diketone moiety at positions 4 and 7 undergoes selective oxidation:
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Ketone reduction: NaBH4 or LiAlH4 reduces ketones to alcohols, though steric hindrance may limit reactivity.
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Quinone formation: Further oxidation could yield a tetracyclic quinone structure, enhancing redox activity.
Electrophilic Substitution
The methoxyphenyl ring directs electrophiles to the para position:
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Nitration: HNO3/H2SO4 introduces nitro groups, potentially increasing antibacterial activity .
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Halogenation: Bromine or iodine enhances molecular weight for pharmacokinetic optimization .
Comparative Analysis with Related Indazoles
Structural Analogues
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2-Phenylindazole: Lacks the 5-anilino and 3-ethyl groups, resulting in reduced kinase inhibition.
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5-Nitroindazole: Nitro group increases electrophilicity but reduces metabolic stability compared to methoxy substituents.
Functional Group Impact
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Methoxy vs. nitro: Methoxy improves solubility and target affinity, while nitro groups enhance reactivity but increase toxicity .
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Ethyl chain: Optimizes logP values for blood-brain barrier penetration in neuro-oncology applications.
Challenges and Future Directions
Research Opportunities
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